methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Description
The compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The term ‘sulfonamido’ suggests the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom . The term ‘methyl’ indicates the presence of a methyl group (CH3), and ‘piperidine’ refers to a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring is planar, and the piperidine ring is not. The sulfonamide group would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions, particularly as catalysts for the formation of acylals from aldehydes and alcohols . Sulfonamides are typically stable but can participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mechanism of Action
Mode of Action
It’s known that many imidazole derivatives interact with their targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, but the specific pathways for this compound need further investigation .
Properties
IUPAC Name |
methyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-15-8-11(13-9-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUDERFXWYIMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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